Isopropyl acrylate

Catalog No.
S3317957
CAS No.
689-12-3
M.F
C6H10O2
M. Wt
114.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropyl acrylate

CAS Number

689-12-3

Product Name

Isopropyl acrylate

IUPAC Name

propan-2-yl prop-2-enoate

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

InChI

InChI=1S/C6H10O2/c1-4-6(7)8-5(2)3/h4-5H,1H2,2-3H3

InChI Key

LYBIZMNPXTXVMV-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C=C

Canonical SMILES

CC(C)OC(=O)C=C

The exact mass of the compound Isopropyl acrylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32619. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Isopropyl acrylate (CAS 689-12-3) is a branched alkyl acrylate monomer widely utilized in the synthesis of specialty polymers, elastomers, and advanced coatings. Positioned structurally between methyl acrylate and heavier homologs like n-butyl acrylate, it offers a unique combination of intermediate steric bulk, tailored hydrophobicity, and specific polymerization kinetics. In procurement and material selection, isopropyl acrylate is prioritized for its ability to impart a precise glass transition temperature (Tg) and enhanced hydrolytic stability to copolymer systems, serving as a critical building block where linear acrylates fail to achieve the required thermomechanical balance [1].

Generic substitution of isopropyl acrylate with common linear analogs, such as ethyl acrylate or n-butyl acrylate, frequently results in formulation failure due to drastic shifts in polymer thermomechanical and chemical properties. Substituting with ethyl acrylate yields polymers that are significantly softer and more prone to hydrolysis, while methyl acrylate produces overly rigid materials [1]. Furthermore, the secondary ester structure of isopropyl acrylate fundamentally alters free-radical polymerization kinetics—specifically by modulating propagation rates and reducing chain transfer to polymer (backbiting) compared to primary alkyl acrylates[2]. This non-interchangeability makes isopropyl acrylate essential for applications requiring precise control over polymer architecture, tack, and environmental resistance.

Thermomechanical Tuning via Glass Transition Temperature (Tg)

The thermomechanical profile of poly(isopropyl acrylate) is fundamentally distinct from its linear counterparts. Homopolymers of isopropyl acrylate exhibit a glass transition temperature (Tg) in the range of -3°C to -5°C. In direct contrast, poly(ethyl acrylate) provides a much lower Tg of -24°C, and poly(n-butyl acrylate) drops to -54°C, while poly(methyl acrylate) is significantly more rigid at +10°C [1]. This intermediate Tg allows formulators to precisely calibrate the tack and cohesive strength of adhesive systems without relying on complex, multi-monomer blends.

Evidence DimensionHomopolymer Glass Transition Temperature (Tg)
Target Compound DataTg of -3°C to -5°C
Comparator Or BaselinePoly(ethyl acrylate) (Tg = -24°C) and Poly(n-butyl acrylate) (Tg = -54°C)
Quantified Difference19°C to 21°C higher Tg than ethyl acrylate; 13°C to 15°C lower Tg than methyl acrylate
ConditionsStandard homopolymer thermal analysis

Enables the precise tuning of tack and cohesion in pressure-sensitive adhesives and elastomers, bridging the performance gap between overly soft and overly rigid linear acrylates.

Enhanced Hydrolytic Stability of the Secondary Ester

The branched isopropyl group provides significant steric hindrance around the ester carbonyl, directly impacting the hydrolytic stability of the resulting polymer. Compared to primary ester acrylates like methyl acrylate and ethyl acrylate, which are highly susceptible to base- and acid-catalyzed hydrolysis, poly(isopropyl acrylate) demonstrates superior resistance to hydrolytic degradation [1]. Harsh conditions, such as concentrated hydriodic acid at elevated temperatures (e.g., 150°C), are often required to achieve significant hydrolysis of the isopropyl ester [1].

Evidence DimensionSteric hindrance and hydrolytic resistance
Target Compound DataSecondary ester (isopropyl) with high steric shielding
Comparator Or BaselinePrimary esters (methyl, ethyl acrylate) with low steric shielding
Quantified DifferenceSignificantly reduced rate of nucleophilic attack and hydrolysis
ConditionsAqueous alkaline or acidic environments

Critical for the procurement of monomers intended for waterborne coatings, outdoor sealants, and hydrogels that must withstand environmental or chemical degradation.

Polymerization Kinetics and Architectural Control

The topography of the ester side chain in acrylates fundamentally governs free-radical polymerization kinetics. The steric bulk of the isopropyl group in isopropyl acrylate alters the propagation rate coefficient (kp) and mitigates the frequency of intermolecular and intramolecular chain transfer to polymer (backbiting) compared to linear alkyl acrylates [1]. This reduction in mid-chain radical formation leads to polymers with more linear architectures and narrower molecular weight distributions than those typically achieved with ethyl or n-butyl acrylate [2].

Evidence DimensionPolymerization kinetics (backbiting and branching)
Target Compound DataReduced mid-chain radical formation due to branched secondary ester
Comparator Or BaselineLinear acrylates (e.g., ethyl acrylate, n-butyl acrylate)
Quantified DifferenceLower frequency of transfer-to-polymer reactions
ConditionsFree-radical polymerization

Allows polymer chemists to achieve tighter control over molecular weight and branching architecture, ensuring higher reproducibility in industrial scale-up.

High-Performance Pressure-Sensitive Adhesives (PSAs)

Isopropyl acrylate is the monomer of choice for advanced PSAs where an exact balance of tack (adhesion) and cohesive strength is required. Its intermediate Tg (-3°C to -5°C) eliminates the need for complex blending of hard (methyl acrylate) and soft (butyl acrylate) monomers, simplifying formulation and improving phase stability [1].

Weather-Resistant Waterborne Coatings

Due to the enhanced steric hindrance of its secondary ester group, isopropyl acrylate is highly suited for formulating waterborne acrylic emulsions and exterior architectural coatings. It provides superior hydrolytic stability compared to ethyl acrylate, ensuring long-term durability and resistance to alkaline degradation [2].

Architecturally Controlled Specialty Elastomers

In the synthesis of specialty elastomers and block copolymers, the unique propagation kinetics of isopropyl acrylate—specifically its reduced tendency for backbiting—allow for the production of highly uniform, linear polymer chains. This is critical for applications requiring predictable mechanical responses and low hysteresis [3].

XLogP3

1.5

UNII

5TMJ62Z1LW

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (66.67%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (66.67%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (33.33%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Corrosive;Irritant;Environmental Hazard

Other CAS

689-12-3

Wikipedia

Isopropyl acrylate

Methods of Manufacturing

REACTION OF PROPYLENE WITH ACRYLIC ACID; TRANSESTERIFICATION OR ESTERIFICATION OF ISOPROPANOL WITH EITHER METHYL ACRYLATE OR ACRYLIC ACID

General Manufacturing Information

2-Propenoic acid, 1-methylethyl ester: ACTIVE

Dates

Last modified: 08-19-2023

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